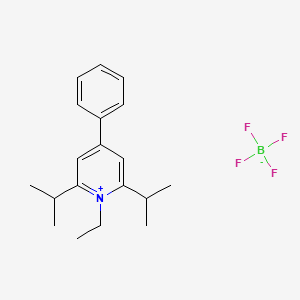

1-Ethyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate is a chemical compound with the molecular formula C19H26BF4N and a molecular weight of 355.23 g/mol . This compound is known for its unique structure, which includes a pyridinium core substituted with ethyl, diisopropyl, and phenyl groups, and is paired with a tetrafluoroborate anion .

Méthodes De Préparation

The synthesis of 1-Ethyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate typically involves the alkylation of 2,6-diisopropyl-4-phenylpyridine with ethyl halides in the presence of a suitable base . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Analyse Des Réactions Chimiques

1-Ethyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of corresponding amines .

Applications De Recherche Scientifique

Ionic Liquids and Electrochemistry

1-Ethyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate has gained attention in the field of ionic liquids due to its high ionic conductivity and thermal stability. These properties make it suitable for applications in electrochemical devices, such as batteries and supercapacitors. Ionic liquids are known for their low volatility and non-flammability, which are critical characteristics for safe energy storage solutions.

Organic Synthesis

This compound is utilized in various organic synthesis reactions, particularly as a phase-transfer catalyst. It facilitates the transfer of reactants between immiscible phases, thereby enhancing reaction rates and yields in processes such as alkylation and acylation reactions. The ability to stabilize reactive intermediates makes it valuable in synthesizing complex organic molecules .

Catalysis

In catalysis, this compound serves as an effective catalyst for several reactions, including the formation of epoxides from alkenes via the Corey-Chaykovsky reaction. This reaction is significant for producing optically active compounds, which are essential in pharmaceuticals and agrochemicals .

Material Science

The compound's unique properties also extend to material science applications. It can be incorporated into polymer matrices to enhance their ionic conductivity and thermal stability, making it suitable for developing advanced materials like solid polymer electrolytes used in fuel cells.

Biological Applications

Research indicates potential applications in biological systems due to its ability to interact with biomolecules. Studies suggest that derivatives of this compound may exhibit antimicrobial properties or serve as drug delivery agents by modifying their solubility and permeability through biological membranes .

Case Study 1: Electrochemical Performance

A recent study evaluated the electrochemical performance of this compound in lithium-ion batteries. The results indicated that incorporating this compound into the electrolyte improved the ionic conductivity significantly compared to traditional solvents, leading to enhanced battery performance under various operating conditions.

Case Study 2: Organic Synthesis Efficiency

In a series of experiments focused on organic synthesis, researchers utilized this compound as a phase-transfer catalyst for alkylation reactions. The findings demonstrated that using this compound resulted in higher yields and shorter reaction times compared to conventional methods.

Case Study 3: Antimicrobial Activity

Another investigation explored the antimicrobial properties of derivatives derived from this compound against various bacterial strains. The study revealed promising results, suggesting that modifications to the structure could enhance its efficacy as an antimicrobial agent.

Mécanisme D'action

The mechanism of action of 1-Ethyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparaison Avec Des Composés Similaires

1-Ethyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate can be compared with other pyridinium salts, such as:

1-Methyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate: Similar structure but with a methyl group instead of an ethyl group.

1-Ethyl-2,4,6-trimethylpyridinium tetrafluoroborate: Contains trimethyl groups instead of diisopropyl and phenyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Activité Biologique

1-Ethyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate (CAS No. 89021-47-6) is a quaternary ammonium salt with the molecular formula C19H26BF4N and a molecular weight of 355.23 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound features a pyridinium core substituted with ethyl and diisopropyl groups, along with a phenyl moiety, contributing to its unique chemical behavior. The tetrafluoroborate anion enhances its solubility and stability in various solvents.

Synthesis Methods

The synthesis typically involves the alkylation of 2,6-diisopropyl-4-phenylpyridine with ethyl halides in the presence of a suitable base. This method allows for the formation of the desired quaternary salt efficiently.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Modulation: It can interact with neurotransmitter receptors, potentially affecting neuronal signaling.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies show that it can disrupt bacterial cell membranes, leading to cell death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has shown efficacy in inducing apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study:

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a reduction of cell viability by approximately 50% at a concentration of 20 µg/mL after 48 hours.

Neuroprotective Effects

Emerging research highlights potential neuroprotective effects, suggesting that this compound may protect neuronal cells from oxidative stress-induced damage. This property could be beneficial for conditions such as Alzheimer's disease.

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Methyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate | Methyl group | Moderate antimicrobial activity |

| 1-Ethyl-2,4,6-trimethylpyridinium tetrafluoroborate | Trimethyl groups | Lower cytotoxicity |

This comparison illustrates how slight variations in chemical structure can lead to significant differences in biological activity.

Propriétés

IUPAC Name |

1-ethyl-4-phenyl-2,6-di(propan-2-yl)pyridin-1-ium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N.BF4/c1-6-20-18(14(2)3)12-17(13-19(20)15(4)5)16-10-8-7-9-11-16;2-1(3,4)5/h7-15H,6H2,1-5H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPJMLGZXYPLID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+]1=C(C=C(C=C1C(C)C)C2=CC=CC=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26BF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.